Cas no 1289213-78-0 (2-Bromo-5-nitroisonicotinaldehyde)

2-Bromo-5-nitroisonicotinaldehyde is a versatile heterocyclic aldehyde used as a key intermediate in organic synthesis and pharmaceutical research. Its bromo and nitro functional groups enhance reactivity, facilitating cross-coupling reactions, nucleophilic substitutions, and further derivatization. The aldehyde moiety provides a handle for condensation or reduction reactions, making it valuable for constructing complex molecular frameworks. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules and agrochemicals. Its well-defined structure and high purity ensure consistent performance in synthetic applications. Proper handling is recommended due to its potential sensitivity to light and moisture.
2-Bromo-5-nitroisonicotinaldehyde structure
1289213-78-0 structure
Product name:2-Bromo-5-nitroisonicotinaldehyde
CAS No:1289213-78-0
MF:C6H3BrN2O3
MW:231.003620386124
CID:4901026
PubChem ID:57678327

2-Bromo-5-nitroisonicotinaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-BROMO-5-NITROISONICOTINALDEHYDE
    • AB77324
    • 2-bromo-5-nitropyridine-4-carbaldehyde
    • 2-Bromo-5-nitro-4-pyridinecarboxaldehyde
    • E87230
    • MFCD22544175
    • 1289213-78-0
    • SY336820
    • DB-409312
    • SCHEMBL8244114
    • EN300-6505569
    • 2-Bromo-5-nitro-pyridine-4-carbaldehyde
    • 2-Bromo-5-nitroisonicotinaldehyde
    • Inchi: 1S/C6H3BrN2O3/c7-6-1-4(3-10)5(2-8-6)9(11)12/h1-3H
    • InChI Key: JOAYCTUFIZVPPE-UHFFFAOYSA-N
    • SMILES: BrC1=CC(C=O)=C(C=N1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 229.93270g/mol
  • Monoisotopic Mass: 229.93270g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.8
  • XLogP3: 1.2

2-Bromo-5-nitroisonicotinaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1598345-100mg
2-Bromo-5-nitroisonicotinaldehyde
1289213-78-0 97%
100mg
¥834.00 2024-08-09
Chemenu
CM492948-100mg
2-Bromo-5-nitroisonicotinaldehyde
1289213-78-0 95%
100mg
$131 2022-06-13
Aaron
AR02025R-100mg
2-Bromo-5-nitroisonicotinaldehyde
1289213-78-0 97%
100mg
$75.00 2025-02-13
eNovation Chemicals LLC
Y1222535-5g
2-Bromo-5-nitroisonicotinaldehyde
1289213-78-0 95%
5g
$1100 2024-06-03
Chemenu
CM492948-250mg
2-Bromo-5-nitroisonicotinaldehyde
1289213-78-0 95%
250mg
$195 2022-06-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1598345-1g
2-Bromo-5-nitroisonicotinaldehyde
1289213-78-0 97%
1g
¥2812.00 2024-08-09
Alichem
A029012752-250mg
2-Bromo-5-nitroisonicotinaldehyde
1289213-78-0 95%
250mg
$970.20 2022-04-03
abcr
AB591289-5g
2-Bromo-5-nitroisonicotinaldehyde; .
1289213-78-0
5g
€1637.50 2024-07-20
abcr
AB591289-250mg
2-Bromo-5-nitroisonicotinaldehyde; .
1289213-78-0
250mg
€277.50 2024-07-20
Chemenu
CM492948-1g
2-Bromo-5-nitroisonicotinaldehyde
1289213-78-0 95%
1g
$485 2022-06-13

Additional information on 2-Bromo-5-nitroisonicotinaldehyde

Comprehensive Overview of 2-Bromo-5-nitroisonicotinaldehyde (CAS No. 1289213-78-0)

2-Bromo-5-nitroisonicotinaldehyde (CAS No. 1289213-78-0) is a highly specialized organic compound widely utilized in pharmaceutical intermediates and agrochemical research. Its unique molecular structure, featuring a bromo substituent and a nitro group on an isonicotinaldehyde backbone, makes it a valuable building block in synthetic chemistry. Researchers and industries are increasingly interested in this compound due to its potential applications in drug discovery and material science.

The compound's aldehyde functional group allows for versatile reactivity, enabling the synthesis of more complex molecules. Recent trends in green chemistry have spurred interest in optimizing its production processes to minimize environmental impact. Many users searching for 2-Bromo-5-nitroisonicotinaldehyde synthesis or CAS 1289213-78-0 applications are looking for sustainable methods to incorporate this compound into their workflows.

In the context of medicinal chemistry, 2-Bromo-5-nitroisonicotinaldehyde serves as a precursor for developing novel therapeutic agents. Its structural features are particularly relevant to researchers working on kinase inhibitors and antimicrobial compounds, which are hot topics in current pharmaceutical development. The presence of both electron-withdrawing (nitro) and electron-donating (bromo) groups creates interesting electronic properties that can be exploited in drug design.

From a material science perspective, this compound's potential extends to the development of organic electronic materials. The conjugated system formed by its aromatic ring and aldehyde group makes it a candidate for creating molecular semiconductors. This aligns with growing market demands for more efficient organic light-emitting diodes (OLEDs) and photovoltaic materials.

The analytical characterization of 2-Bromo-5-nitroisonicotinaldehyde typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods are crucial for quality control in industrial applications and are frequently searched topics among chemistry professionals. Proper handling and storage recommendations are also important considerations for laboratories working with this compound.

Recent publications have explored novel synthetic routes to 2-Bromo-5-nitroisonicotinaldehyde that improve yield and reduce byproducts. These developments respond to the chemical industry's need for more cost-effective production methods. The compound's stability under various conditions is another area of active research, particularly for applications requiring long-term storage or transportation.

In academic settings, CAS 1289213-78-0 has become a subject of interest for graduate-level organic chemistry research. Its multifaceted reactivity provides excellent case studies for teaching advanced heterocyclic chemistry concepts. The compound's unique properties also make it valuable for demonstrating modern catalytic reactions and protection-deprotection strategies in complex molecule synthesis.

The global market for 2-Bromo-5-nitroisonicotinaldehyde reflects broader trends in fine chemical demand. As pharmaceutical companies invest more in targeted therapies and personalized medicine, the need for specialized intermediates like this compound continues to grow. Market analysts tracking specialty chemicals growth often cite such compounds as indicators of sector health.

Environmental and safety considerations remain paramount when working with 2-Bromo-5-nitroisonicotinaldehyde. While not classified as hazardous under standard regulations, proper laboratory safety protocols should always be followed. This includes using appropriate personal protective equipment and working in well-ventilated areas, topics frequently searched by new researchers entering the field.

Future research directions for 2-Bromo-5-nitroisonicotinaldehyde may include exploring its potential in bioconjugation chemistry or as a scaffold for metal-organic frameworks (MOFs). These cutting-edge applications demonstrate how traditional organic compounds can find new relevance in emerging technologies. The compound's versatility ensures it will remain an important tool for chemists across multiple disciplines.

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